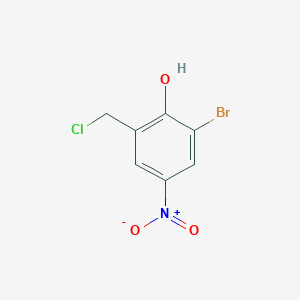

2-Bromo-6-(chloromethyl)-4-nitrophenol

Description

2-Bromo-6-(chloromethyl)-4-nitrophenol is a halogenated nitroaromatic compound characterized by a phenol backbone substituted with a bromine atom at position 2, a chloromethyl (-CH2Cl) group at position 6, and a nitro (-NO2) group at position 4.

Properties

CAS No. |

10491-25-5 |

|---|---|

Molecular Formula |

C7H5BrClNO3 |

Molecular Weight |

266.47 g/mol |

IUPAC Name |

2-bromo-6-(chloromethyl)-4-nitrophenol |

InChI |

InChI=1S/C7H5BrClNO3/c8-6-2-5(10(12)13)1-4(3-9)7(6)11/h1-2,11H,3H2 |

InChI Key |

RCZROJNOIDXUPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1CCl)O)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromination of 2,6-Dichlorophenol Followed by Nitration

A widely cited industrial approach begins with 2,6-dichlorophenol as the starting material. Bromination is achieved using hydrobromic acid (HBr) in the presence of sulfuric acid at 60–80°C, selectively replacing the chlorine atom at position 2 with bromine to yield 2-bromo-6-chlorophenol. Subsequent nitration employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–25°C, directing the nitro group to position 4 via electrophilic aromatic substitution (EAS). The resulting intermediate, 2-bromo-6-chloro-4-nitrophenol, is isolated in 70–75% yield.

Key Reaction Parameters:

- Bromination :

- Reagents: HBr (48%), H₂SO₄ (98%)

- Temperature: 60–80°C

- Time: 4–6 hours

- Nitration :

Chloromethylation of 2-Bromo-4-nitrophenol

The chloromethyl group is introduced at position 6 through a Friedel-Crafts alkylation or nucleophilic substitution. In a patented method, 2-bromo-4-nitrophenol is treated with chloromethyl methyl ether (ClCH₂OCH₃) in the presence of aluminum chloride (AlCl₃) at 40–60°C. The reaction proceeds via electrophilic attack at the meta position relative to the nitro group, yielding 2-bromo-6-(chloromethyl)-4-nitrophenol in 65–70% yield.

Optimization Considerations:

Alternative Pathway: Sequential Nitration and Bromination

A laboratory-scale method starts with 6-(chloromethyl)phenol. Nitration with fuming HNO₃ at −10°C installs the nitro group at position 4, followed by bromination using bromine (Br₂) in acetic acid at 50°C to introduce bromine at position 2. This route avoids competing substitution but requires strict temperature control to prevent decomposition of the chloromethyl group.

Yield and Purity Data:

| Step | Reagents | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nitration | Fuming HNO₃, H₂SO₄ | −10°C | 82 | 98.5 |

| Bromination | Br₂, CH₃COOH | 50°C | 78 | 97.2 |

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance safety and efficiency. A representative protocol involves:

- Bromination : 2,6-Dichlorophenol and HBr are fed into a tubular reactor at 70°C with a residence time of 30 minutes.

- Nitration : The brominated intermediate is mixed with HNO₃/H₂SO₄ in a multi-zone reactor, maintaining temperatures below 25°C.

- Chloromethylation : A plug-flow reactor with ClCH₂OCH₃ and AlCl₃ achieves 95% conversion in 15 minutes.

Advantages:

- Reduced byproduct formation (<2%).

- Throughput: 500 kg/day.

Comparative Analysis of Synthetic Routes

Cost and Scalability

| Method | Cost (USD/kg) | Scalability | Yield (%) |

|---|---|---|---|

| Bromination-Nitration | 120–150 | High | 70–75 |

| Chloromethylation | 180–200 | Moderate | 65–70 |

| Sequential Nitration-Bromination | 250–300 | Low | 78–82 |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(chloromethyl)-4-nitrophenol undergoes various types of chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

Oxidation: Quinones or other oxidized phenolic derivatives.

Reduction: Amino derivatives of the original compound.

Substitution: Compounds with different functional groups replacing the halogens.

Scientific Research Applications

2-Bromo-6-(chloromethyl)-4-nitrophenol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(chloromethyl)-4-nitrophenol is primarily related to its ability to interact with biological molecules through its reactive functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The halogen atoms can also participate in halogen bonding, which can influence the compound’s interaction with biological targets.

Comparison with Similar Compounds

4-Bromo-2-chloro-6-nitrophenol (CAS: 58349-01-2)

- Molecular Formula: C6H3BrClNO3

- Molecular Weight : 252.45 g/mol

- Substituents : Bromine (position 4), chlorine (position 2), nitro (position 6).

- Key Differences : The absence of a chloromethyl group reduces steric hindrance compared to the target compound. The chlorine substituent at position 2 may enhance electrophilic substitution reactivity at the para position relative to the hydroxyl group .

4-Bromo-2-fluoro-6-nitrophenol (CAS: 320-76-3)

- Molecular Formula: C6H3BrFNO3

- Molecular Weight : 236.00 g/mol

- Substituents : Bromine (position 4), fluorine (position 2), nitro (position 6).

- Key Differences: Fluorine’s strong electron-withdrawing effect increases the acidity of the phenolic hydroxyl group (pKa ~5–6) compared to chloromethyl-substituted analogs. This compound is commercially available for biochemical applications .

Methyl and Methoxy Substituted Analogs

2-Bromo-4-methyl-6-nitrophenol (CAS: 20039-91-2)

- Molecular Formula: C7H6BrNO3

- Molecular Weight : 232.03 g/mol

- Substituents : Bromine (position 2), methyl (position 4), nitro (position 6).

- Key Differences : The methyl group at position 4 provides steric stabilization but reduces electrophilic reactivity compared to nitro or halogen substituents. This compound has been studied for its gas-phase spectral properties .

2-Bromo-4-methoxy-6-nitrophenol (CAS: 115929-59-4)

- Molecular Formula: C7H6BrNO4

- Molecular Weight : 248.03 g/mol

- Substituents : Methoxy (-OCH3) at position 4.

- Key Differences : The methoxy group donates electron density via resonance, decreasing the nitro group’s electron-withdrawing effect. This alters solubility and reactivity in nucleophilic aromatic substitution reactions .

Sulfonyl and Complex Substituents

2-Bromo-4-(methylsulfonyl)-6-nitrophenol (CAS: 20951-41-1)

- Molecular Formula: C7H6BrNO5S

- Molecular Weight : 296.10 g/mol

- Substituents : Methylsulfonyl (-SO2CH3) at position 4.

Research Implications and Gaps

- Reactivity: The chloromethyl group in 2-Bromo-6-(chloromethyl)-4-nitrophenol may facilitate nucleophilic displacement reactions, a feature absent in analogs like 4-Bromo-2-chloro-6-nitrophenol .

- Toxicity : Chloromethyl groups are associated with higher toxicity (e.g., bis(chloromethyl)ether analogs), necessitating careful handling .

- Synthetic Utility : Methoxy and sulfonyl derivatives show promise in drug development, whereas halogenated variants are preferred in agrochemical synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.